![molecular formula C11H16O B12938775 3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one](/img/structure/B12938775.png)
3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bicyclo[111]pentan-1-yl)cyclohexan-1-one is a compound that features a unique bicyclo[111]pentane structure fused to a cyclohexanone ringThe bicyclo[1.1.1]pentane moiety is known for its rigidity and ability to act as a bioisostere for phenyl rings, which can enhance the pharmacokinetic properties of drug candidates .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one typically involves the construction of the bicyclo[1.1.1]pentane core followed by its attachment to the cyclohexanone ring. One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane .
Industrial Production Methods: Large-scale production of bicyclo[1.1.1]pentane derivatives can be challenging due to the strain in the bicyclic system. recent advancements have enabled the synthesis of these compounds on a kilogram scale using photochemical methods and other scalable techniques .
化学反応の分析
Types of Reactions: 3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bicyclo[1.1.1]pentane moiety can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
作用機序
The mechanism by which 3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one exerts its effects is primarily through its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane moiety can mimic the geometry of phenyl rings, allowing it to interact with biological targets in a similar manner. This can lead to enhanced binding affinity and specificity for certain receptors or enzymes .
類似化合物との比較
Bicyclo[1.1.1]pentane: The parent compound, known for its rigidity and use as a bioisostere.
Cubane: Another rigid, cage-like structure used in medicinal chemistry.
Adamantane: A tricyclic hydrocarbon with applications in drug design.
Uniqueness: 3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one is unique due to the combination of the bicyclo[1.1.1]pentane core with a cyclohexanone ring. This fusion provides a distinct three-dimensional structure that can enhance the pharmacokinetic properties of drug candidates, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C11H16O |
|---|---|
分子量 |
164.24 g/mol |
IUPAC名 |
3-(1-bicyclo[1.1.1]pentanyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H16O/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h8-9H,1-7H2 |
InChIキー |
YZMLXVLBNMXNBK-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC(=O)C1)C23CC(C2)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


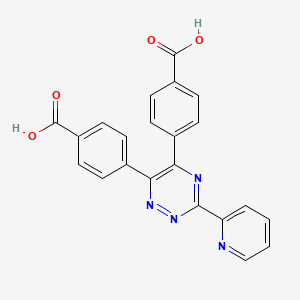

![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12938729.png)

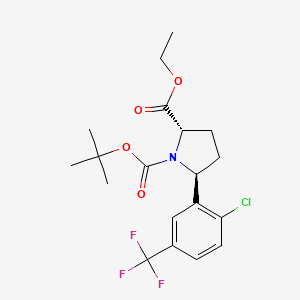

![2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol](/img/structure/B12938752.png)
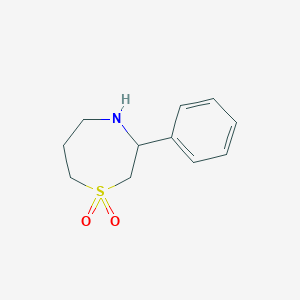
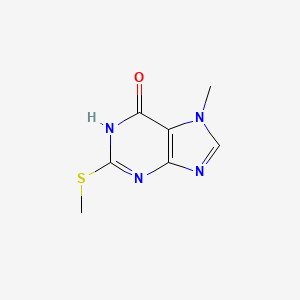
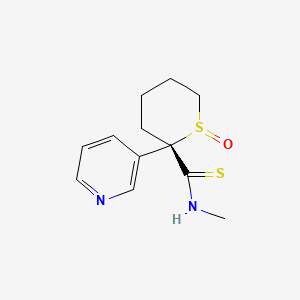
![Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B12938764.png)
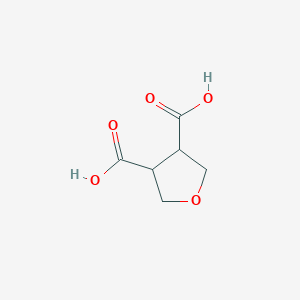
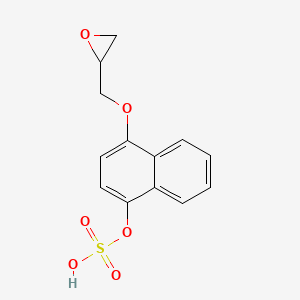
![(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone](/img/structure/B12938778.png)
